4-Methoxy-2-(trifluoromethoxy)benzyl alcohol
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Overview
Description
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol: is an organic compound with the molecular formula C9H9F3O3 . It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzyl alcohol moiety. This compound is often used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and materials science .
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium (IV) . The nature of these interactions often involves the modification of enzyme activity or the stabilization of certain protein structures.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to have protective effects on the blood-brain barrier by modulating the activities of nitric oxide synthase enzymes . This modulation can lead to changes in cellular responses and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s interactions with enzymes often result in changes in gene expression and subsequent cellular responses . These molecular mechanisms are crucial for understanding its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. The compound is generally stable under ambient temperature conditions . Long-term studies are necessary to fully understand its effects on cellular function over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, it has been noted to cause respiratory irritation and skin irritation at higher concentrations . Understanding the dosage thresholds is essential for its safe application in research and therapeutic contexts.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are critical for its role in biochemical reactions and its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is vital for predicting its behavior in biological systems.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in cellular processes and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Friedel-Crafts alkylation using 4-(trifluoromethoxy)benzyl bromide as a starting material . The reaction is catalyzed by aluminum chloride and proceeds under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign reagents and solvents is often prioritized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding benzyl ether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethoxy groups, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide
Major Products Formed:
Oxidation: 4-Methoxy-2-(trifluoromethoxy)benzaldehyde or 4-Methoxy-2-(trifluoromethoxy)benzoic acid.
Reduction: 4-Methoxy-2-(trifluoromethoxy)benzyl ether.
Substitution: Various substituted benzyl alcohol derivatives
Scientific Research Applications
Chemistry: 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and as a precursor for various functionalized derivatives .
Biology: In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound for investigating the pharmacokinetics and pharmacodynamics of trifluoromethoxy-containing drugs .
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, leading to improved bioavailability. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)benzyl alcohol
- 4-(Trifluoromethyl)benzyl alcohol
- 4-Methoxybenzyl alcohol
Comparison: 4-Methoxy-2-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both methoxy and trifluoromethoxy groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds. The trifluoromethoxy group also enhances the compound’s ability to interact with biological targets, making it a valuable intermediate in drug discovery and development .
Properties
IUPAC Name |
[4-methoxy-2-(trifluoromethoxy)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDKYNYQDSSHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590662 |
Source
|
Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-52-9 |
Source
|
Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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